ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate is an intriguing compound with potential applications in various scientific fields. Its complex structure, which combines a piperidine ring with a triazole moiety, makes it of particular interest for researchers exploring new chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate typically involves a multi-step process. Here is a common synthetic route:
Formation of 1-(4-chlorophenyl)-1H-1,2,3-triazole: : This can be achieved through the azide-alkyne cycloaddition reaction, often referred to as the "click" reaction, using 4-chlorophenyl azide and an appropriate alkyne.
Coupling with Piperidine: : The triazole compound is then coupled with a piperidine derivative via a carbonyl-containing linker. This step often requires activating agents like EDC (N-Ethyl-N'-(3-dimethylaminopropyl) carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Esterification: : Finally, the product is esterified with ethanol under acidic conditions to yield the ethyl ester of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely employ similar synthetic steps, but optimized for large-scale synthesis. This includes using more efficient catalysts, continuous flow reactors for the click reaction, and solvent recovery systems to minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring or the triazole moiety.
Reduction: : Reduction reactions may target the carbonyl groups, potentially converting them to alcohols.
Substitution: : The aromatic ring containing chlorine can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reducing Agents: : LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)
Nucleophiles: : Ammonia, hydroxide ions for aromatic substitution
Major Products
Oxidation might yield a ketone or an aldehyde depending on the site of the reaction.
Reduction can yield corresponding alcohol derivatives.
Substitution could lead to various functionalized analogs.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a precursor for synthesizing other complex molecules. Its ability to undergo various chemical transformations makes it a versatile building block for organic synthesis.
Biology
The triazole and piperidine moieties are bioactive, suggesting potential applications in drug design. Research often focuses on the compound's antimicrobial and antiproliferative properties.
Medicine
Due to its structural complexity, the compound is investigated for potential therapeutic applications, particularly in targeting specific biological pathways involved in diseases like cancer.
Industry
In industrial settings, the compound could be used in the development of new materials, coatings, or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The compound's mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. The triazole moiety is known for binding to proteins, potentially inhibiting their function. The piperidine ring can enhance cell permeability, making the compound more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-1H-1,2,3-triazole: : Shares the triazole core but lacks the piperidine ester functionality.
4-({[1-(phenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate: : Similar structure but with a phenyl group instead of a 4-chlorophenyl group.
Uniqueness
What sets ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate apart is the specific combination of functional groups, which grants it unique chemical reactivity and biological activity profiles. The presence of both triazole and piperidine rings within the same molecule enhances its versatility for various applications.
This compound is more than just a mouthful to say; it's a compound with rich chemistry and promising applications in multiple scientific fields. Intrigued to dive deeper into any particular section?
Properties
IUPAC Name |
ethyl 4-[[1-(4-chlorophenyl)triazole-4-carbonyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O3/c1-2-26-17(25)22-9-7-13(8-10-22)19-16(24)15-11-23(21-20-15)14-5-3-12(18)4-6-14/h3-6,11,13H,2,7-10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBGCIKVOLUWAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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